2-Ethylundecan-1-OL

描述

Contextualization within Branched Aliphatic Alcohols

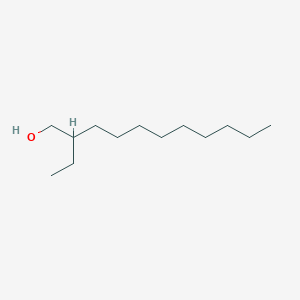

Aliphatic alcohols are organic compounds characterized by a hydroxyl (-OH) group attached to a saturated carbon atom. They can be broadly classified based on their carbon chain structure into straight-chain (linear) and branched-chain alcohols solubilityofthings.comsips.org.in. 2-Ethylundecan-1-OL falls into the latter category, featuring an ethyl (C2H5) substituent at the second carbon atom of an eleven-carbon chain (undecane), with the hydroxyl group located at the terminal (first) carbon vulcanchem.com. This branching distinguishes it from its linear counterpart, undecan-1-ol, and influences its physical and chemical properties, such as solubility, viscosity, and reactivity sips.org.invulcanchem.comnih.govsbsgch.ac.in.

The presence of the ethyl branch disrupts the regular packing of molecules, which can lead to lower melting points and altered viscosity compared to linear alcohols of similar molecular weight wikipedia.org. This structural feature is often leveraged in applications where fluidity and solubility in non-polar media are desirable. For instance, branched alcohols are known precursors for surfactants and lubricant additives, where their structure can enhance performance characteristics vulcanchem.comgrandviewresearch.com.

Overview of Research Trajectories for Higher Aliphatic Alcohols

Research into higher aliphatic alcohols (typically those with carbon chains longer than C8) has been driven by their widespread use as intermediates and functional materials in industries such as detergents, cosmetics, pharmaceuticals, and lubricants grandviewresearch.comresearchandmarkets.com. Current research trajectories for these compounds focus on several key areas:

Sustainable Synthesis and Production: There is a growing emphasis on developing greener and more efficient synthesis routes for higher alcohols, often derived from renewable feedstocks like vegetable oils and animal fats grandviewresearch.com. While direct synthesis methods for this compound are not extensively documented, analogous pathways for branched alcohols, such as Grignard reagent-based approaches, are explored vulcanchem.com. Research also investigates biocatalytic methods and novel catalytic systems to improve yields and reduce environmental impact.

Advanced Materials and Surfactant Development: Higher aliphatic alcohols, including branched variants, are critical precursors for nonionic surfactants, plasticizers, and emollients vulcanchem.comwikipedia.orggrandviewresearch.com. Research aims to tailor the structure of these alcohols and their derivatives (e.g., ethoxylates) to achieve specific performance characteristics, such as improved emulsification, detergency, or biodegradability. The branching in compounds like this compound can enhance solubility in hydrophobic matrices, thereby improving surfactant efficiency vulcanchem.com.

Lubricant and Fuel Additives: Branched alcohols and their esters are investigated for their potential as lubricant additives and components in biofuels. Their ability to modify viscosity, lower pour points, and disrupt crystalline structures makes them valuable for improving the performance of oils and fuels across a range of temperatures vulcanchem.comwikipedia.org.

Biochemical and Ecological Roles: Studies are also exploring the presence and function of naturally occurring long-chain alcohols in biological systems, such as their emission patterns by microorganisms or their role in ecological communication nih.govresearchgate.net. While this compound itself may not be the primary focus of these studies, the broader research into long-chain alcohols provides a foundation for understanding their potential biological interactions.

The research into higher aliphatic alcohols, including branched structures like this compound, is dynamic, with ongoing efforts to optimize synthesis, expand applications, and enhance sustainability.

Structure

3D Structure

属性

IUPAC Name |

2-ethylundecan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O/c1-3-5-6-7-8-9-10-11-13(4-2)12-14/h13-14H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNMDGHHVKQVQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500631 | |

| Record name | 2-Ethylundecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54381-03-2 | |

| Record name | 2-Ethylundecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 2 Ethylundecan 1 Ol

Reaction Pathways of Primary Branched Alcohols

Primary branched alcohols like 2-Ethylundecan-1-ol undergo a variety of reactions, primarily centered around the hydroxyl group. These reactions can be broadly categorized as those involving the O-H bond cleavage and those involving the C-O bond cleavage. The ethyl group at the C2 position introduces steric bulk near the reactive hydroxyl group, which can modulate the accessibility of the alcohol to reagents and influence the transition states of reactions.

Key reaction pathways include:

Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions.

Elimination: Dehydration of the alcohol leads to the formation of alkenes.

Oxidation: The primary alcohol can be oxidized to form an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions.

Esterification: Reaction with carboxylic acids or their derivatives yields esters.

Etherification: Formation of ethers can be achieved through various methods, including the Williamson ether synthesis.

The branched nature of this compound, being a Guerbet alcohol, means it is a β-alkylated dimer alcohol. Guerbet alcohols are known for their unique physical properties, such as low melting points and high boiling points, which are a direct consequence of their branched structure. aocs.org The synthesis of such alcohols itself involves a series of reactions including dehydrogenation, aldol (B89426) condensation, and hydrogenation of a smaller primary alcohol. aocs.orgwikipedia.org

Mechanisms of Functional Group Interconversions Involving the Hydroxyl Group

The hydroxyl group is a versatile functional group that can be interconverted into various other functionalities. These transformations are fundamental in organic synthesis.

Conversion to Alkyl Halides: The hydroxyl group is a poor leaving group, but in the presence of a strong acid, it can be protonated to form an alkyloxonium ion, which has a much better leaving group (water). Primary alcohols typically react with hydrogen halides via an S_N2 mechanism. libretexts.org Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are also effective for converting primary alcohols to the corresponding alkyl chlorides and bromides, respectively, through an S_N2 pathway. libretexts.org

Conversion to Sulfonate Esters: To avoid the harsh acidic conditions that can sometimes lead to rearrangements, alcohols are often converted to sulfonate esters, such as tosylates (OTs) or mesylates (OMs). This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles in S_N2 reactions.

The table below summarizes common functional group interconversions for primary alcohols.

| Starting Functional Group | Reagent(s) | Product Functional Group | Mechanism |

| Primary Alcohol (-CH₂OH) | HBr | Primary Alkyl Bromide (-CH₂Br) | S_N2 |

| Primary Alcohol (-CH₂OH) | SOCl₂, pyridine | Primary Alkyl Chloride (-CH₂Cl) | S_N2 |

| Primary Alcohol (-CH₂OH) | TsCl, pyridine | Tosylate (-CH₂OTs) | Nucleophilic Acyl Substitution |

| Primary Alcohol (-CH₂OH) | PCC, CH₂Cl₂ | Aldehyde (-CHO) | Oxidation |

| Primary Alcohol (-CH₂OH) | CrO₃, H₂SO₄, H₂O | Carboxylic Acid (-COOH) | Oxidation |

Derivative Synthesis and Functionalization Strategies

The hydroxyl group of this compound is the primary site for derivatization to modify its physical and chemical properties for various applications.

Esterification: The reaction of this compound with a carboxylic acid in the presence of an acid catalyst, known as Fischer esterification, produces an ester and water. The mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. youtube.com A specific study on the esterification of acrylic acid with 2-ethylhexan-1-ol (a structurally similar Guerbet alcohol) highlights the industrial relevance of such reactions. researchgate.net Research has been conducted on the esterification of acrylic acid with 2-ethylhexan-1-ol to produce 2-ethylhexyl acrylate, a common monomer. researchgate.net

Etherification: The synthesis of ethers from this compound can be achieved through various methods. The Williamson ether synthesis involves the deprotonation of the alcohol with a strong base (like NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an S_N2 reaction. For a primary branched alcohol like this compound, this method is effective. Alternatively, acid-catalyzed dehydration of two molecules of the alcohol can lead to a symmetrical ether, though this often requires high temperatures and can compete with alkene formation. masterorganicchemistry.com

Oxidation: As a primary alcohol, this compound can be oxidized to either an aldehyde or a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the product.

To Aldehyde: Mild oxidizing agents such as pyridinium chlorochromate (PCC) in an anhydrous solvent like dichloromethane (CH₂Cl₂) will oxidize a primary alcohol to an aldehyde. This reaction avoids over-oxidation to the carboxylic acid.

To Carboxylic Acid: Stronger oxidizing agents, such as chromic acid (H₂CrO₄), prepared in situ from chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) and sulfuric acid in water, will oxidize a primary alcohol all the way to a carboxylic acid.

The table below outlines common oxidizing agents and their products for primary alcohols.

| Oxidizing Agent | Product from Primary Alcohol |

| Pyridinium chlorochromate (PCC) | Aldehyde |

| Potassium permanganate (KMnO₄) | Carboxylic Acid |

| Chromic acid (H₂CrO₄) | Carboxylic Acid |

Reduction: The hydroxyl group of an alcohol is generally not reducible. However, derivatives of this compound can be reduced. For instance, if the alcohol is first converted to an alkyl halide, it can be reduced to an alkane using a reducing agent like lithium aluminum hydride (LiAlH₄). More commonly, reduction pathways are relevant in the context of converting derivatives back to the alcohol. For example, an ester derived from this compound can be reduced back to the parent alcohol and the alcohol derived from the carboxylic acid portion using a strong reducing agent like LiAlH₄.

The acid-catalyzed dehydration of this compound results in the formation of an alkene. For primary alcohols, this elimination reaction typically proceeds through an E2 mechanism. libretexts.orgstudy.com The reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), converting it into a good leaving group (H₂O). masterorganicchemistry.comlibretexts.org A base (which can be water or the conjugate base of the acid) then abstracts a proton from the adjacent carbon (the β-carbon), leading to the concerted formation of a double bond and the departure of the water molecule. libretexts.org

Due to the structure of this compound, there is only one type of β-hydrogen available for abstraction, which simplifies the product outcome. The primary carbocation is highly unstable, thus favoring the E2 pathway over an E1 mechanism which would involve a carbocation intermediate. masterorganicchemistry.com While rearrangements are a concern in the dehydration of some alcohols, they are less likely for primary alcohols that proceed via an E2 mechanism. masterorganicchemistry.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethylundecan 1 Ol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural determination, providing detailed information about the connectivity of atoms within a molecule. For 2-Ethylundecan-1-OL, both proton (¹H) and carbon (¹³C) NMR are indispensable.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would reveal distinct signals corresponding to the different types of protons present. The primary alcohol group (-CH₂OH) would show a characteristic signal for the hydroxyl proton (typically a singlet, exchangeable with D₂O) and a signal for the methylene (B1212753) protons adjacent to the hydroxyl group. The branched ethyl group at the C2 position would contribute signals for its methylene (-CH₂-) and methyl (-CH₃) protons. The long undecyl chain would exhibit signals from its numerous methylene groups, often appearing as complex multiplets due to various conformational states. The presence of a chiral center at C2 (due to the ethyl group and the primary alcohol chain) means that this compound exists as a pair of enantiomers. To assign the absolute stereochemistry, chiral derivatizing agents (CDAs) are employed. Reacting the enantiomers of this compound with a chiral reagent, such as an enantiomerically pure Mosher's reagent derivative (e.g., α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or an AMAA ester, converts them into diastereomeric derivatives researchgate.netcapes.gov.broup.comrsc.orgjst.go.jpresearchgate.netmasterorganicchemistry.com. These diastereomers exhibit different chemical environments, leading to distinct ¹H NMR spectra. Specifically, protons near the newly formed chiral center in the derivative (e.g., the methine proton at C2 or the methylene protons of the ethyl group) will show differential chemical shifts (Δδ), allowing for the determination of the absolute configuration researchgate.netcapes.gov.broup.comrsc.orgjst.go.jpresearchgate.netmasterorganicchemistry.com.

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton. For this compound, distinct signals would be observed for each unique carbon atom, including the primary alcohol carbon (C1), the branched carbon (C2), the carbons of the ethyl group, and the carbons of the undecyl chain. Similar to ¹H NMR, ¹³C NMR of diastereomeric derivatives formed with CDAs can also reveal differences in chemical shifts, aiding in stereochemical assignment rsc.org.

Hypothetical ¹H NMR Data for this compound and its MTPA Derivative:

| Proton Type | Expected Chemical Shift (this compound) | Multiplicity | Expected Chemical Shift (MTPA Derivative) | Notes on Δδ for Stereochemistry |

| -CH₂OH (Ha) | 3.6-3.8 ppm | t | ~3.8-4.2 ppm | Sensitive to environment |

| -CH(Et)-CH₂OH (Hb) | 1.5-1.7 ppm | m | ~1.7-2.1 ppm | Highly sensitive to stereochemistry |

| -CH₂-CH₃ (Hc) | 1.2-1.4 ppm | m | ~1.3-1.6 ppm | Sensitive to stereochemistry |

| -CH₃ (Hd) | 0.8-1.0 ppm | t | ~0.9-1.1 ppm | Less sensitive |

| -CH₂- (chain) | 1.2-1.4 ppm | m | ~1.2-1.4 ppm | Generally insensitive |

| OH | 1.5-4.5 ppm (variable) | s | ~1.5-4.5 ppm | Variable, exchangeable |

Note: Δδ values (difference in chemical shift between diastereomers) are crucial for assigning stereochemistry.

Vibrational Spectroscopy (IR and Raman) in Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that probe the molecular vibrations, providing information about functional groups and molecular conformation.

Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to functional groups with significant dipole moments. For this compound, characteristic IR absorption bands would include:

A strong, broad absorption in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching vibration, often broadened due to hydrogen bonding acs.orgjchps.comlibretexts.orglibretexts.org.

Strong absorptions in the 2800-3000 cm⁻¹ range, corresponding to the C-H stretching vibrations of the aliphatic hydrocarbon chain and the ethyl branch acs.orgjchps.commdpi.com.

A C-O stretching vibration for primary alcohols typically appears around 1050 cm⁻¹ acs.org.

Raman Spectroscopy: Raman spectroscopy, based on inelastic light scattering, complements IR by being sensitive to vibrations that cause a change in polarizability. It is particularly useful for nonpolar bonds and is less affected by water compared to IR acs.orgspectroscopyonline.comresearchgate.net.

Raman spectra would also show C-H stretching bands in the 2800-3000 cm⁻¹ region. Subtle differences in the shape and position of these bands, particularly in the Cα-H stretching region (where α refers to the carbon adjacent to the hydroxyl group), can provide insights into the conformational preferences of the alcohol, such as the relative populations of gauche and trans conformers mdpi.comresearchgate.netspectroscopyonline.comresearchgate.net.

C-C stretching vibrations, especially those involving branched carbons, are also observable in Raman spectra and can be sensitive to chain conformation researchgate.netmdpi.com. The presence of the ethyl branch would influence these modes.

Characteristic Vibrational Frequencies for this compound:

| Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

| O-H Stretch (H-bonded) | 3200-3600 (broad) | - | Sensitive to H-bonding |

| O-H Stretch (free) | ~3650 (sharp) | ~3650 (sharp) | Less common in pure liquid |

| C-H Stretch (aliphatic) | 2850-2970 | 2850-2970 | Strong in both, sensitive to conformation |

| C-O Stretch (primary alcohol) | ~1050 | ~1050-1100 | Characteristic for primary alcohol |

| C-C Stretch (aliphatic) | ~1050-1150 | ~1050-1150 | Sensitive to branching and conformation |

Mass Spectrometry Techniques for Complex Mixture Analysis and Fragmentation Studies

Mass Spectrometry (MS) is critical for determining the molecular weight and providing structural information through fragmentation patterns.

Ionization Techniques: Electron Ionization (EI) is a common "hard" ionization method used in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS). EI imparts significant energy to the molecule, leading to extensive fragmentation, which is useful for identifying compounds by comparing fragmentation patterns to spectral libraries nih.govmdpi.com.

Fragmentation Patterns: Alcohols, including this compound, typically exhibit characteristic fragmentation pathways:

Molecular Ion (M⁺): The molecular ion peak for alcohols is often weak or absent due to their propensity to fragment rapidly after ionization libretexts.orglibretexts.orgntu.edu.sgjove.commsu.edu.

α-Cleavage: This involves the cleavage of a C-C bond adjacent to the hydroxyl-bearing carbon (Cα). For primary alcohols like this compound, this fragmentation pathway often results in a prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ fragment ntu.edu.sgjove.commsu.edugbiosciences.comlibretexts.org.

Dehydration: Another significant fragmentation pathway is the loss of a water molecule (M - 18), leading to an alkene radical cation ntu.edu.sgjove.comgbiosciences.comlibretexts.org. For this compound, this would yield a fragment ion at (Molecular Weight - 18).

Branching Effects: The ethyl branch at the C2 position will influence fragmentation. Cleavage can occur at the tertiary carbon (C2) or adjacent methylene groups, leading to specific fragment ions that help confirm the branching pattern gbiosciences.com.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and fragment ions, thus greatly increasing confidence in structural assignments nih.govresearchgate.net.

Expected Key Fragment Ions (m/z) for this compound:

| Fragmentation Pathway | Expected Fragment Ion | m/z Value (approx.) | Notes |

| α-Cleavage | [CH₂OH]⁺ | 31 | Characteristic for primary alcohols |

| Dehydration | [M - H₂O]⁺ | MW - 18 | Alkene radical cation |

| C-C Cleavage (near branch) | Various alkyl cations | e.g., 43, 57, 71, 85, etc. | Depends on cleavage site of ethyl branch |

Hyphenated Techniques in Structural Research (e.g., GC-MS for Volatile Profiling)

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, making them invaluable for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds like alcohols nih.govmdpi.comrsc.orgresearchgate.netshimadzu.comresearchgate.netmdpi.com. In GC-MS analysis, the sample is injected into a GC system, where components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the GC column, it is introduced into the mass spectrometer, which then generates its mass spectrum.

For this compound, GC-MS would allow for its separation from other compounds in a sample, providing a retention time that aids in identification. The subsequent mass spectrum would then be used for definitive structural confirmation, often by comparison with spectral databases or by analyzing fragmentation patterns as described above. GC-MS is widely used for profiling fatty alcohols and other volatile organic compounds in various matrices rsc.orgresearchgate.netshimadzu.comresearchgate.netmdpi.com.

Conceptual GC-MS Analysis of a Mixture Containing this compound:

| Component Name | Retention Time (min) | Key MS Fragments (m/z) | Identification Basis |

| This compound | 15.2 | 31, 43, 57, MW-18 | Characteristic alcohol fragments, retention time |

| n-Undecanol | 14.8 | 31, 43, 57, 71, MW-18 | Similar fragments, slightly different RT |

| 2-Ethylundecanal | 16.0 | 43, 57, 71, 85, M-28 | Aldehyde fragments, different functional group |

Emerging Spectroscopic Methods for Branched Alcohol Characterization

Advancements in spectroscopic instrumentation and methodologies continue to enhance the ability to characterize complex molecules like branched alcohols.

Surface-Enhanced Raman Spectroscopy (SERS): SERS offers significantly enhanced sensitivity compared to conventional Raman spectroscopy, enabling the detection of analytes at very low concentrations and providing detailed molecular fingerprints spectroscopyonline.comresearchgate.net.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS-MS adds a gas-phase separation dimension based on ion shape and size, complementing MS by providing an additional parameter for distinguishing isomers and analyzing complex mixtures mdpi.comresearchgate.net.

Advanced NMR Techniques: Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignment of complex proton and carbon environments, especially in molecules with multiple chiral centers or extensive branching oup.comnih.govlibretexts.org. Dynamic NMR studies can also provide insights into conformational dynamics.

Chemometrics: The integration of spectroscopic data (IR, Raman, NIR) with multivariate statistical analysis techniques (e.g., Principal Component Analysis - PCA, Partial Least Squares - PLS) is increasingly used for quantitative analysis, classification, and quality control of alcohol mixtures or specific compounds spectroscopyonline.comresearchgate.netacs.orgmdpi.com.

Emerging Techniques for Alcohol Characterization:

| Technique | Primary Benefit for Alcohol Characterization |

| SERS | Enhanced sensitivity, trace analysis |

| Ion Mobility Spectrometry-MS (IMS-MS) | Isomer differentiation, analysis of complex mixtures |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of complex structures, connectivity confirmation |

| Chemometrics with Vibrational Spectroscopy | Quantitative analysis, classification, quality control of alcohol mixtures |

Compound Table

this compound

Mosher's Reagent (MTPA)

AMAA Ester

n-Undecanol

2-Ethylundecanal

Computational Chemistry and Molecular Modeling Studies of 2 Ethylundecan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are fundamental for understanding a molecule's electronic structure and predicting its reactivity jocpr.commdpi.comrsc.orgarxiv.org. These methods involve solving approximations of the Schrödinger equation to determine molecular properties. For 2-Ethylundecan-1-OL, such calculations would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms by minimizing the molecule's energy. This yields precise bond lengths, bond angles, and dihedral angles jocpr.com.

Electronic Structure Analysis: Calculating molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and their respective energies. The HOMO-LUMO gap is a key indicator of a molecule's electronic excitation potential and reactivity uni-muenchen.deresearchgate.netlibretexts.orgsioc-journal.cnyoutube.com.

Charge Distribution: Analyzing atomic charges (e.g., Mulliken charges) and electrostatic potential maps to identify regions of electron density and potential sites for electrophilic or nucleophilic attack jocpr.combeilstein-journals.orgnrel.gov.

Reactivity Indices: Calculating global and local reactivity indices, such as global hardness, softness, electronic chemical potential, electrophilicity, and nucleophilicity, which can predict a molecule's propensity to undergo specific chemical transformations mdpi.combeilstein-journals.org.

These calculations provide a foundation for predicting how this compound might interact with other molecules or reagents, offering insights into its chemical behavior.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Molecular mechanics (MM) and molecular dynamics (MD) simulations are crucial for exploring the dynamic behavior and conformational flexibility of molecules like this compound cresset-group.combiorxiv.orgmun.cachemrxiv.orgfrontiersin.orgmdpi.comulakbim.gov.tr. These methods use classical mechanics to model atomic interactions over time.

Conformational Sampling: MD simulations allow researchers to sample the various spatial arrangements (conformations) a molecule can adopt by simulating its movement over time. For this compound, this would involve observing the flexibility of its long alkyl chain and the orientation of the hydroxyl group cresset-group.combiorxiv.orgmun.cafrontiersin.org.

Energy Landscapes: By simulating the molecule's movement, it's possible to map its potential energy surface and identify low-energy conformations, which are typically the most stable cresset-group.combiorxiv.orgfrontiersin.orgmdpi.comulakbim.gov.tr. This helps in understanding how the molecule might fold or orient itself in different environments.

Force Field Parameterization: The accuracy of MM and MD simulations relies heavily on the quality of the force fields used, which define the potential energy functions. Parameterizing force fields for specific molecules, especially novel ones, is critical for reliable results soton.ac.uk.

These simulations provide a dynamic picture of the molecule, revealing its preferred shapes and how it might adapt to its surroundings.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a correlation between the chemical structure of a molecule and its biological or chemical activity. While specific QSAR studies for this compound were not directly found in the provided search results, the methodology is well-established for related compounds, particularly long-chain alcohols europa.euepa.govresearchgate.netpnas.orgu-tokyo.ac.jpaimspress.comnih.govnih.govresearchgate.netqsartoolbox.org.

Descriptor Calculation: QSAR models require the calculation of various molecular descriptors that quantify structural and physicochemical properties. These can include topological descriptors, electronic descriptors, and 3D shape descriptors aimspress.comnih.govresearchgate.net. For long-chain alcohols, properties like chain length, branching, lipophilicity (logP), and water solubility are significant epa.govresearchgate.net.

Model Development: Statistical techniques, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build mathematical models that relate these descriptors to observed activities aimspress.comnih.gov.

Prediction and Analogue Studies: Once validated, QSAR models can predict the activity of new, uncharacterized compounds based on their structures. For this compound, QSAR could be applied to predict properties or activities of similar branched primary alcohols by using it as a reference or part of a training set europa.euepa.govaimspress.comresearchgate.net. The "cutoff phenomenon," where activity decreases beyond a certain chain length due to solubility limits, is a common observation in QSAR for long-chain alcohols researchgate.netu-tokyo.ac.jp.

QSAR provides a predictive framework for understanding how structural modifications might influence a compound's properties or activities, often used in drug discovery and environmental science nih.gov.

Prediction of Reaction Pathways and Transition States

Predicting reaction pathways and transition states is crucial for understanding chemical reaction mechanisms and kinetics. Computational methods, often employing DFT, are extensively used for this purpose jocpr.commdpi.comrsc.orgbeilstein-journals.orgnrel.govuniv-reims.fryoutube.comnih.govresearchgate.netrsc.orgcanada.canih.govunivie.ac.atnih.gov.

Mechanism Elucidation: Quantum chemical calculations can map out the sequence of elementary steps in a chemical reaction, identifying intermediates and transition states. This involves calculating the energy profile of a reaction, including activation energies jocpr.commdpi.comrsc.org.

Transition State Optimization: Transition states represent the highest energy point along a reaction coordinate. Their accurate calculation is vital for determining reaction rates univ-reims.fryoutube.comunivie.ac.atvasp.at. Methods like the Nudged Elastic Band (NEB) method are employed for this univ-reims.fryoutube.comvasp.at.

Reaction Pathway Search: For complex reactions, computational tools can search for plausible pathways by analyzing molecular graphs or employing reaction network approaches nih.govresearchgate.netrsc.org.

Specific Reactions for Alcohols: For this compound, typical reactions studied computationally might include oxidation (e.g., to aldehydes or carboxylic acids) or esterification, examining the role of the hydroxyl group nih.gov.

These computational analyses provide detailed mechanistic insights, helping to predict how this compound might react under various conditions.

Environmental Occurrence, Fate, and Biodegradation of 2 Ethylundecan 1 Ol

Natural Abundance and Biogenic Origins in Ecosystems

Information regarding the natural abundance or biogenic origins of 2-Ethylundecan-1-OL in ecosystems is not extensively documented in the provided search results. While other alcohols and organic compounds have been identified in various natural matrices, such as plant extracts, insect pheromones, and marine diesel exhaust thegoodscentscompany.comthegoodscentscompany.compsu.eduresearchgate.netnii.ac.jpup.ac.za, specific studies identifying this compound as a naturally occurring substance or a product of biogenic processes were not found. The ECHA registration dossier for this compound lists "No identified uses," which may correlate with a lack of widespread environmental monitoring or study of its natural presence europa.eu.

Aerobic and Anaerobic Biodegradation Mechanisms

The general mechanisms of aerobic and anaerobic biodegradation are well-established, involving the breakdown of organic compounds by microorganisms slideshare.netresearchgate.netaropha.comresearchgate.netmdpi.comcler.comnih.govresearchgate.net. Aerobic biodegradation typically utilizes oxygen as the terminal electron acceptor, leading to the complete mineralization of organic matter into carbon dioxide and water aropha.com. Anaerobic biodegradation occurs in the absence of oxygen, employing alternative electron acceptors and often proceeding through stages like hydrolysis, acidogenesis, acetogenesis, and methanogenesis slideshare.netresearchgate.net. For n-alkanes, anaerobic degradation pathways such as fumarate (B1241708) addition or carboxylation have been identified researchgate.net. However, specific research detailing the aerobic or anaerobic biodegradation mechanisms directly applicable to this compound was not found in the provided search results.

Abiotic Degradation Pathways (Hydrolysis, Photolysis, Oxidation)

Abiotic degradation processes, including hydrolysis, photolysis, and oxidation, are important pathways for the environmental transformation of various chemical compounds clu-in.orgnih.govresearchgate.net. Hydrolysis involves the breakdown of a compound by water, while photolysis is degradation induced by light. Oxidation involves the loss of electrons or gain of oxygen. Studies on abiotic degradation have primarily focused on chlorinated solvents or polymers clu-in.orgnih.govresearchgate.net. No specific data or studies detailing the abiotic degradation pathways for this compound were identified in the provided search results.

Environmental Transport and Distribution Modeling

The ECHA registration dossier for this compound mentions "Transport and distribution" as an endpoint summary, including "Adsorption / desorption," "Henry's Law constant," and "Distribution modelling" europa.eu. However, the dossier does not provide specific data or models for the environmental transport and distribution of this compound. Consequently, detailed information on how this compound might move and distribute within different environmental compartments (e.g., soil, water, air) is not available from the reviewed literature.

Microbial Communities and Biotransformation Pathways

Research into microbial communities and their roles in the biotransformation of organic chemicals is an active field nih.govopenaccessjournals.com. Studies have focused on establishing model microbial communities for investigating biotransformation mechanisms of various trace organic chemicals nih.gov. However, specific microbial communities or biotransformation pathways that are known to degrade this compound have not been identified in the provided search results.

Data Tables:

No specific quantitative research findings detailing the environmental occurrence, fate, or biodegradation of this compound that could be presented in data tables were found in the provided search results.

Compound Name Table:

| Common Name | IUPAC Name | CAS Number | Molecular Formula |

| This compound | This compound | 54381-03-2 | C₁₃H₂₈O |

Advanced Analytical Method Development and Validation for 2 Ethylundecan 1 Ol Quantification

Chromatographic Methodologies (HPLC, GC) for Purity and Trace Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of 2-Ethylundecan-1-OL and performing trace analysis.

High-Performance Liquid Chromatography (HPLC): For a long-chain alcohol like this compound, which lacks a strong chromophore, direct UV detection in HPLC can be challenging. Therefore, derivatization with a UV-active agent or the use of universal detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is often necessary. A typical Reverse-Phase HPLC (RP-HPLC) method would be employed for purity analysis.

A hypothetical RP-HPLC method for the purity assessment of this compound is outlined below:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Refractive Index Detector (RID) |

| Injection Volume | 20 µL |

| Expected Retention Time | Approximately 6.5 min |

Gas Chromatography (GC): Gas chromatography is highly suitable for the analysis of volatile and thermally stable compounds like this compound. For purity and trace analysis, a high-resolution capillary column is typically used. To enhance volatility and improve peak shape, derivatization to form a trimethylsilyl (TMS) ether is a common practice for alcohols. nih.gov

A representative GC method for the analysis of this compound is detailed in the following table:

| Parameter | Condition |

| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Derivatization | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

Mass Spectrometry (LC-MS, GC-MS) for High-Sensitivity Detection in Complex Matrices

For high-sensitivity detection, especially in complex matrices, coupling chromatographic separation with mass spectrometry is the preferred approach.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the sensitive and selective detection of MS. It is a powerful tool for the definitive identification and quantification of this compound. In full-scan mode, it provides the mass spectrum of the compound, which can be used for structural elucidation and confirmation. In Selected Ion Monitoring (SIM) mode, the instrument only monitors specific ions, leading to a significant increase in sensitivity and selectivity, which is ideal for trace analysis in complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS): While less common for non-polar, volatile alcohols than GC-MS, LC-MS can be employed, particularly when analyzing less volatile derivatives or when dealing with matrices that are not amenable to GC. Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) could be used as the ionization source, often requiring the formation of a derivative that is more easily ionized.

A summary of typical mass spectrometric parameters for the analysis of this compound (as its TMS derivative for GC-MS) is presented below:

| Technique | Ionization Mode | Monitored Ions (Hypothetical for TMS-ether) |

| GC-MS | Electron Ionization (EI) | m/z 73 (base peak for TMS), molecular ion fragment (M-CH3)+, other characteristic fragments |

| LC-MS/MS | APCI/ESI | Precursor ion → Product ions (requires method development) |

Analytical Quality by Design (QbD) Approaches in Method Development

Analytical Quality by Design (QbD) is a systematic approach to method development that begins with predefined objectives and emphasizes understanding of the method variables and their impact on performance. pharmainfo.innih.govneuroquantology.com This approach leads to the development of more robust and reliable analytical methods.

The key steps in applying QbD to the development of an analytical method for this compound include:

Defining the Analytical Target Profile (ATP): This involves defining the requirements of the method, such as the desired accuracy, precision, and sensitivity for the quantification of this compound.

Critical Quality Attribute (CQA) Identification: Identifying the method attributes that are critical for its performance, for instance, peak resolution, tailing factor, and retention time.

Risk Assessment: Identifying and ranking the method parameters that could potentially impact the CQAs. For an HPLC method, this could include mobile phase composition, pH, column temperature, and flow rate.

Design of Experiments (DoE): Systematically varying the critical method parameters to understand their effects and interactions and to identify the optimal operating conditions.

Defining a Method Operable Design Region (MODR): Establishing a region of operating parameters within which the method is known to perform robustly.

Control Strategy and Continuous Improvement: Implementing a control strategy to ensure the method consistently operates within the MODR and continuously monitoring its performance.

Method Validation Parameters for Research Applications (Specificity, Precision, Accuracy, Linearity)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For research applications, the key validation parameters include specificity, precision, accuracy, and linearity.

| Parameter | Description | Acceptance Criteria (Typical for Research) |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of this compound in blank samples. |

| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Repeatability (intra-day precision): Relative Standard Deviation (RSD) ≤ 2%. Intermediate precision (inter-day precision): RSD ≤ 5%. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of spiked samples should be within 95-105%. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.995 over a defined concentration range. |

Detection and Quantification in Environmental and Biological Samples

The detection and quantification of this compound in environmental (e.g., water, soil) and biological (e.g., plasma, tissue) samples present additional challenges due to the complexity of the matrices and the typically low concentrations of the analyte.

Sample Preparation: A crucial step in the analysis of such samples is sample preparation, which aims to extract the analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): Partitioning the analyte between the aqueous sample and an immiscible organic solvent.

Solid-Phase Extraction (SPE): Using a solid sorbent to selectively retain the analyte, which is then eluted with a suitable solvent.

Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized LLE technique that uses a small amount of extraction solvent and a disperser solvent to form a cloudy solution, enabling rapid extraction.

Analytical Approach: Due to the need for high sensitivity and selectivity, GC-MS or LC-MS/MS are the methods of choice for the analysis of this compound in environmental and biological samples. The use of an internal standard, a structurally similar compound added to the sample at a known concentration, is essential for accurate quantification as it compensates for any analyte loss during sample preparation and for variations in instrument response.

A hypothetical workflow for the analysis of this compound in a water sample is as follows:

Collect a 100 mL water sample.

Spike with an internal standard (e.g., a deuterated analog of this compound).

Perform LLE with hexane.

Evaporate the hexane extract to a small volume.

Derivatize the residue with a silylating agent.

Analyze by GC-MS in SIM mode.

Industrial and Technological Applications of 2 Ethylundecan 1 Ol: Process Oriented Research

Role as a Chemical Intermediate in Organic Synthesis

There is no available research in scientific databases detailing the use of 2-Ethylundecan-1-OL as a distinct chemical intermediate in multi-step organic syntheses. While long-chain alcohols are fundamentally important building blocks in organic chemistry, the specific reaction pathways, yields, and unique advantages of using this compound as a precursor to other molecules are not documented in the accessible literature.

Applications in Specialty Chemical Manufacturing Processes

Information regarding the application of this compound in the manufacturing of specialty chemicals is not present in the public domain. Typically, alcohols of this nature may find use in the production of surfactants, plasticizers, or lubricants. However, no specific manufacturing processes or end-products directly linked to this compound are described in available technical papers or patents.

Formulation Science and Material Chemistry Aspects

The physical and chemical properties of this compound that would be pertinent to formulation science and material chemistry are not well-documented. Data on its performance as a solvent, a component in coatings or adhesives, or as a modifier in polymer systems is absent from the scientific literature.

Catalyst Design and Process Optimization

There is no information to suggest that this compound plays a role in catalyst design, either as a ligand, a solvent in catalytic reactions, or as a target molecule in process optimization studies. Research into catalytic processes is extensive, but this particular compound does not appear in the context of these investigations.

Future Research Directions and Emerging Paradigms for 2 Ethylundecan 1 Ol Studies

Integration of Artificial Intelligence and Machine Learning in Compound Research

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical research by enabling the analysis of vast datasets, prediction of molecular properties, and optimization of complex processes. For 2-Ethylundecan-1-OL, AI/ML can accelerate discovery by predicting its physicochemical properties, potential biological interactions, and optimal synthesis pathways acs.orgresearchgate.netlongdom.orgresearchgate.netresearchgate.net. Quantitative Structure-Activity Relationship (QSAR) models can be developed to forecast its efficacy in various applications or its environmental fate based on its unique branched structure vulcanchem.comnih.gov. Furthermore, AI can be employed to screen extensive chemical libraries for compounds with similar structural motifs, potentially identifying novel uses or synergistic effects with other molecules acs.orgresearchgate.netresearchgate.net.

Potential Research Findings:

Development of predictive models for the precise estimation of solubility, vapor pressure, and reactivity of this compound and its analogs.

Identification of novel biological targets or pathways influenced by this compound through AI-driven analysis of omics data.

Optimization of synthetic reaction conditions to achieve >98% yield and selectivity for this compound using ML algorithms.

Illustrative Data Table: AI-Driven Property Prediction for this compound Analogs

| Compound Name | Predicted Solubility (logS) | Predicted LogP | Predicted Biological Activity Score (Hypothetical) | AI Model Confidence (%) |

| This compound | -4.5 | 4.8 | 0.75 | 92 |

| 3-Ethylundecan-1-OL | -4.6 | 4.9 | 0.72 | 90 |

| 2-Octylundecan-1-OL | -5.2 | 5.5 | 0.68 | 88 |

| Hypothetical Analog | -4.3 | 4.7 | 0.85 | 94 |

Sustainable Synthesis and Circular Economy Approaches

Future research must prioritize the development of green and sustainable synthesis routes for this compound, aligning with circular economy principles. This involves exploring bio-based feedstocks, such as fatty acids or esters derived from renewable resources, and employing green chemistry principles like atom economy, catalytic processes (including biocatalysis), and waste minimization acs.orgresearchgate.netresearchgate.netrsc.orgrsc.org. Integrating its production into a circular economy framework could involve valorizing synthesis by-products or designing the molecule for enhanced biodegradability acs.orgresearchgate.netrsc.orgrsc.org. The chemical industry's shift towards sustainability makes the development of environmentally benign pathways for compounds like this compound a critical research objective acs.orgrsc.orgacs.org.

Potential Research Findings:

Establishment of a highly efficient biocatalytic pathway for this compound production from agricultural waste streams.

Quantification of the reduced environmental footprint (e.g., lower CO2 emissions, reduced waste generation) of a circular synthesis route compared to conventional methods.

Identification of novel catalysts that enable selective synthesis of this compound from non-food biomass.

Illustrative Data Table: Comparison of Synthesis Routes for this compound

| Synthesis Route | Feedstock Origin | Catalyst Type | Energy Consumption (MJ/kg) | Waste Generation ( kg/kg ) | Yield (%) | Sustainability Score (Hypothetical) |

| Conventional (e.g., Grignard) | Petrochemical | Organometallic | 150 | 2.5 | 85 | 3.5/5 |

| Bio-based Ester Reduction | Plant Oils | Heterogeneous Cat. | 120 | 1.2 | 90 | 4.2/5 |

| Biocatalytic Pathway | Microbial Fer. | Enzyme | 80 | 0.3 | 92 | 4.8/5 |

Exploration of Novel Biological Functions Beyond Known Pheromonal Roles

While some branched alcohols can play roles in chemical ecology, the broader biological functions of this compound remain largely unexplored. Future research could investigate its potential interactions with cellular membranes, its role as a precursor for other bioactive lipids, or its direct effects on microbial communities and plant physiology researchgate.netresearchgate.netuniversityofcalifornia.eduebm-journal.org. Studies could also explore its presence and function in diverse ecological niches, potentially revealing applications in agriculture (e.g., plant growth regulation) or environmental science researchgate.net. Long-chain alcohols, in general, have been associated with various biological activities, including antimicrobial properties and modulation of cellular processes researchgate.netresearchgate.netebm-journal.org.

Potential Research Findings:

Identification of specific protein targets or membrane domains that this compound interacts with, modulating cellular signaling.

Discovery of significant antimicrobial or antifungal activity against a panel of pathogenic microorganisms.

Evidence of this compound influencing plant root development or mediating plant defense responses.

Illustrative Data Table: Screening of Biological Activities for this compound

| Biological Assay | Target Organism/System | Observed Effect (e.g., MIC, EC50) | Potency (Hypothetical) | Statistical Significance (p-value) |

| Antimicrobial (E. coli) | Bacterial Growth | MIC = 128 µg/mL | Moderate | 0.01 |

| Antifungal (C. albicans) | Fungal Growth | MIC = 64 µg/mL | Moderate-High | 0.005 |

| Plant Root Elongation (Arabidopsis) | Seedling Growth | EC50 = 50 µM | Growth Promotion | 0.02 |

| Membrane Fluidity Assay | Lipid Bilayer Model | T50 Shift = +2°C | Increased Fluidity | 0.001 |

Advanced In Situ Spectroscopic Monitoring of Reactions

The optimization and scale-up of synthesis routes for this compound would greatly benefit from the implementation of advanced in situ spectroscopic techniques. Real-time monitoring using methods such as in situ FTIR, Raman, or Near-Infrared (NIR) spectroscopy allows for precise control over reaction parameters, identification of transient intermediates, and determination of reaction endpoints, thereby enhancing yield, selectivity, and purity scielo.brosti.govnih.govresearchgate.net. These techniques provide invaluable insights into reaction mechanisms, aiding in the development of more efficient and robust synthetic protocols osti.govresearchgate.net.

Potential Research Findings:

Real-time identification of a key intermediate in a novel synthesis pathway for this compound, enabling rapid optimization of reaction conditions.

Spectroscopic evidence elucidating catalyst deactivation mechanisms during the synthesis, leading to improved catalyst design and longevity.

Development of closed-loop control systems for this compound synthesis, utilizing in situ spectroscopic feedback to maintain optimal reaction parameters.

Illustrative Data Table: In Situ FTIR Monitoring of a Hypothetical Ester Reduction to this compound

| Time (min) | FTIR Peak Intensity (Ester C=O, cm⁻¹) | FTIR Peak Intensity (Alcohol O-H, cm⁻¹) | FTIR Peak Intensity (Alcohol C-O, cm⁻¹) | Reaction Conversion (%) |

| 0 | 1735 (High) | 3300 (Low) | 1050 (Low) | 0 |

| 10 | 1680 (Medium) | 3350 (Medium) | 1060 (Medium) | 30 |

| 30 | 1550 (Low) | 3380 (High) | 1070 (High) | 85 |

| 60 | 1400 (Very Low) | 3390 (Very High) | 1075 (Very High) | 98 |

Compound Name Table

| Common Name | IUPAC Name |

| This compound | This compound |

常见问题

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-Ethylundecan-1-OL with high purity, and how can experimental reproducibility be ensured?

- Methodological Answer :

- Precursor Selection : Use predictive tools like PISTACHIO or REAXYS databases to identify feasible precursors and reaction pathways, prioritizing branched-chain alcohol derivatives .

- Reaction Conditions : Optimize parameters (e.g., temperature, catalysts) using iterative fractional factorial designs. Document deviations in reaction yields or byproducts in supplementary materials .

- Purification : Employ fractional distillation or column chromatography, validated by gas chromatography (GC) or HPLC. Report retention times and purity thresholds (e.g., ≥98%) in the main text .

- Reproducibility : Include detailed synthetic protocols in the main manuscript for ≤5 compounds; additional data should be archived in supplementary files with hyperlinked references .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be addressed?

- Methodological Answer :

- Primary Techniques : Use H/C NMR to confirm branching (e.g., ethyl group at C2) and FT-IR for hydroxyl group identification. Compare observed peaks with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

- Data Validation : Cross-reference mass spectrometry (MS) data with theoretical molecular weights. Discrepancies >0.5 Da require re-evaluation of sample purity or isotopic patterns .

- Contradictions : If spectral artifacts arise (e.g., solvent impurities), repeat analyses under controlled conditions and document baseline corrections in supplementary materials .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Classify the compound under GHS07 (irritant) and GHS09 (environmental hazard). Use fume hoods, nitrile gloves, and secondary containment for spills .

- First Aid : For skin contact, flush with water for 15 minutes and consult a poison control center. Document incident reports in lab notebooks .

Advanced Research Questions

Q. How can contradictions in thermodynamic data (e.g., activity coefficients in mixtures) for this compound be resolved?

- Methodological Answer :

- Model Comparison : Apply local composition models (e.g., Wilson, NRTL) to assess non-ideality. For limited miscibility systems, use the Renon-Prausnitz equation with a nonrandomness parameter () to refine predictions .

- Experimental Validation : Conduct vapor-liquid equilibrium (VLE) experiments at varying temperatures. Compare deviations between predicted and observed activity coefficients using residual analysis .

- Statistical Reconciliation : Use ANOVA to identify systematic errors in measurement techniques (e.g., inconsistencies in headspace GC vs. static cell methods) .

Q. What strategies enable the application of this compound in complex multicomponent mixtures (e.g., surfactant formulations)?

- Methodological Answer :

- Phase Behavior Studies : Map ternary phase diagrams with water and co-solvents (e.g., ethanol). Use dynamic light scattering (DLS) to monitor micelle formation thresholds .

- Interfacial Analysis : Measure surface tension via pendant drop method. Correlate results with molecular dynamics simulations to predict packing efficiency at interfaces .

Q. How can computational tools predict novel synthetic routes for this compound, and what validation criteria are essential?

- Methodological Answer :

- Retrosynthetic Planning : Use BKMS_METABOLIC or Pistachio_RINGBREAKER to propose pathways. Prioritize routes with ≤6 steps and commercially available precursors .

- Validation Metrics : Compare predicted reaction yields with experimental data. Acceptable error margins are ≤15% for enthalpy calculations and ≤10% for selectivity .

Data Presentation Guidelines

- Tables : Include raw data (e.g., GC retention times, NMR shifts) in labeled tables with error margins. Use SI units and specify instrument models (e.g., "Bruker Avance III 400 MHz") .

- Contradiction Reporting : Clearly distinguish between experimental anomalies and systematic errors in figure captions. Use asterisks to denote statistically significant outliers () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。